4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 573942-11-7
VCID: VC4825065
InChI: InChI=1S/C26H25N3O/c1-18-10-12-22(13-11-18)28-17-21(15-25(28)30)26-27-23-8-3-4-9-24(23)29(26)16-20-7-5-6-19(2)14-20/h3-14,21H,15-17H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C
Molecular Formula: C26H25N3O
Molecular Weight: 395.506

4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

CAS No.: 573942-11-7

Cat. No.: VC4825065

Molecular Formula: C26H25N3O

Molecular Weight: 395.506

* For research use only. Not for human or veterinary use.

4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one - 573942-11-7

Specification

CAS No. 573942-11-7
Molecular Formula C26H25N3O
Molecular Weight 395.506
IUPAC Name 1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C26H25N3O/c1-18-10-12-22(13-11-18)28-17-21(15-25(28)30)26-27-23-8-3-4-9-24(23)29(26)16-20-7-5-6-19(2)14-20/h3-14,21H,15-17H2,1-2H3
Standard InChI Key QGPIIJOONWFFHO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one, reflects its three primary components:

  • A pyrrolidin-2-one ring (five-membered lactam).

  • A benzimidazole unit substituted with a 3-methylbenzyl group at the N1 position.

  • A p-tolyl (4-methylphenyl) group attached to the pyrrolidinone nitrogen .

Its molecular formula, C₂₆H₂₅N₃O, corresponds to a molecular weight of 395.5 g/mol . The structure is further validated by spectroscopic data, including InChIKey: QGPIIJOONWFFHO-UHFFFAOYSA-N and SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₆H₂₅N₃O
Molecular Weight395.5 g/mol
IUPAC Name1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
CAS Registry Number573942-11-7

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for this compound, structural analogs like 1,3-bis(2,4-dinitro-1H-imidazol-1-yl)propane exhibit dihedral angles between aromatic rings (e.g., 78.7°) influenced by steric hindrance . Such insights suggest that the benzimidazole and p-tolyl groups in 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one likely adopt non-planar conformations to minimize steric clashes, affecting its binding to biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions:

  • Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • N-Alkylation: Introduction of the 3-methylbenzyl group to the benzimidazole nitrogen using 3-methylbenzyl bromide.

  • Pyrrolidinone Ring Construction: Cyclization of a γ-amino acid derivative to form the lactam ring.

  • Coupling Reactions: Linking the benzimidazole and p-tolyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/Conditions
1Benzimidazole formationo-Phenylenediamine, RCOOH, HCl
2N-Alkylation3-Methylbenzyl bromide, K₂CO₃
3Lactam cyclizationDCC, DMAP, reflux
4Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O

Reactivity and Functionalization

The compound’s reactivity is dominated by:

  • Lactam Ring Opening: Susceptibility to nucleophilic attack at the carbonyl group, enabling derivatization.

  • Benzimidazole Coordination: Potential for metal complexation via the N3 atom, relevant in catalysis or drug delivery.

  • Aromatic Electrophilic Substitution: The p-tolyl and 3-methylbenzyl groups may undergo halogenation or nitration.

ActivityTarget Organism/Cell LineEfficacy (IC₅₀/MIC)Source
AnticancerMCF-7 (Breast cancer)2.4 μM
AnticancerHCT-116 (Colon cancer)5.1 μM
AntibacterialS. aureus8 μg/mL
AntibacterialE. coli16 μg/mL

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Modifying the 3-methylbenzyl or p-tolyl groups to optimize potency.

  • In Vivo Efficacy Trials: Evaluating bioavailability and therapeutic index in animal models.

  • Target Identification: Proteomic screening to pinpoint molecular targets beyond topoisomerase II.

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